molecular formula C35H33N3O7 B11053405 dibenzyl (6E)-4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-(2-phenylhydrazinylidene)cyclohexane-1,3-dicarboxylate

dibenzyl (6E)-4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-(2-phenylhydrazinylidene)cyclohexane-1,3-dicarboxylate

Cat. No. B11053405
M. Wt: 607.7 g/mol
InChI Key: ZLIAJLSHRXEVHA-SMTCOIIISA-N
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Description

Dibenzyl (6E)-4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-(2-phenylhydrazinylidene)cyclohexane-1,3-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes multiple functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl (6E)-4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-(2-phenylhydrazinylidene)cyclohexane-1,3-dicarboxylate typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the cyclohexane ring: This could involve cyclization reactions using appropriate starting materials.

    Introduction of functional groups: Various functional groups such as hydroxyl, nitro, and phenylhydrazinylidene groups are introduced through specific reactions like nitration, reduction, and condensation.

    Esterification: The final step may involve esterification to form the dibenzyl ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl (6E)-4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-(2-phenylhydrazinylidene)cyclohexane-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenylhydrazinylidene group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles or electrophiles depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the nitro group would yield an amine.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of dibenzyl (6E)-4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-(2-phenylhydrazinylidene)cyclohexane-1,3-dicarboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Dibenzyl (6E)-4-hydroxy-4-methyl-2-(4-nitrophenyl)cyclohexane-1,3-dicarboxylate: Lacks the phenylhydrazinylidene group.

    Dibenzyl (6E)-4-hydroxy-4-methyl-2-(4-aminophenyl)-6-(2-phenylhydrazinylidene)cyclohexane-1,3-dicarboxylate: Has an amino group instead of a nitro group.

Uniqueness

The presence of the phenylhydrazinylidene group and the specific arrangement of functional groups make dibenzyl (6E)-4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-(2-phenylhydrazinylidene)cyclohexane-1,3-dicarboxylate unique

properties

Molecular Formula

C35H33N3O7

Molecular Weight

607.7 g/mol

IUPAC Name

dibenzyl (6E)-4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-(phenylhydrazinylidene)cyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C35H33N3O7/c1-35(41)21-29(37-36-27-15-9-4-10-16-27)31(33(39)44-22-24-11-5-2-6-12-24)30(26-17-19-28(20-18-26)38(42)43)32(35)34(40)45-23-25-13-7-3-8-14-25/h2-20,30-32,36,41H,21-23H2,1H3/b37-29+

InChI Key

ZLIAJLSHRXEVHA-SMTCOIIISA-N

Isomeric SMILES

CC1(C/C(=N\NC2=CC=CC=C2)/C(C(C1C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OCC5=CC=CC=C5)O

Canonical SMILES

CC1(CC(=NNC2=CC=CC=C2)C(C(C1C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OCC5=CC=CC=C5)O

Origin of Product

United States

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